Bictegravir Exhibits 1.7-Fold Longer Dissociation Half-Life from Wild-Type HIV-1 Integrase-DNA Complexes Compared to Dolutegravir
In a direct comparative study using a scintillation proximity assay, bictegravir demonstrated a significantly longer dissociation half-life (t1/2) from wild-type HIV-1 integrase-DNA complexes compared to dolutegravir, raltegravir, and elvitegravir [1]. The prolonged residence time on the target complex is mechanistically linked to a higher genetic barrier to resistance [1].
| Evidence Dimension | Dissociation half-life (t1/2) from wild-type HIV-1 integrase-DNA complexes |
|---|---|
| Target Compound Data | 163 hours |
| Comparator Or Baseline | Dolutegravir: 96 hours; Raltegravir: 10 hours; Elvitegravir: 3.3 hours |
| Quantified Difference | Bictegravir dissociation half-life is 1.7-fold longer than dolutegravir, 16.3-fold longer than raltegravir, and 49.4-fold longer than elvitegravir |
| Conditions | In vitro scintillation proximity assay measuring dissociation from wild-type HIV-1 integrase-DNA complexes |
Why This Matters
The 1.7-fold longer dissociation half-life relative to dolutegravir translates to more durable target engagement and a higher predicted genetic barrier to resistance, making bictegravir the preferred INSTI for research models requiring sustained antiviral pressure.
- [1] White KL, et al. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes. Antimicrob Agents Chemother. 2021;65(8):e02406-20. View Source
